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Compound of Interest

Compound Name: 1-Benzofuran-2-ylmethanol

Cat. No.: B1272951 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 1-
Benzofuran-2-ylmethanol (also known as 2-(Hydroxymethyl)benzofuran). Due to the limited

availability of published experimental spectra for this specific molecule, this guide presents a

combination of data from the parent benzofuran structure, predicted spectral values, and

established principles of spectroscopic analysis. This information is intended to serve as a

reference for researchers in the fields of medicinal chemistry, organic synthesis, and analytical

chemistry.

Molecular Structure and Properties
Chemical Name: 1-Benzofuran-2-ylmethanol

Synonyms: 2-(Hydroxymethyl)benzofuran, Benzofuran-2-methanol

CAS Number: 55038-01-2

Molecular Formula: C₉H₈O₂[1]

Molecular Weight: 148.16 g/mol
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Structure: 

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.[2] The following tables present the predicted ¹H and ¹³C NMR spectral data for 1-
Benzofuran-2-ylmethanol, based on the known spectra of benzofuran and the expected

electronic effects of the hydroxymethyl substituent.

¹H NMR Spectral Data (Predicted)
Solvent: CDCl₃

Frequency: 400 MHz

Internal Standard: Tetramethylsilane (TMS)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.60 d 1H H-7

~7.50 d 1H H-4

~7.30 t 1H H-5 or H-6

~7.22 t 1H H-6 or H-5

~6.75 s 1H H-3

~4.80 s 2H -CH₂OH

~2.00 (broad) s 1H -CH₂OH

¹³C NMR Spectral Data (Predicted)
Solvent: CDCl₃
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Frequency: 101 MHz

Chemical Shift (δ, ppm) Carbon Assignment

~155.0 C-7a

~154.5 C-2

~128.5 C-3a

~124.0 C-5

~122.8 C-6

~121.0 C-4

~111.5 C-7

~103.0 C-3

~57.5 -CH₂OH

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.[3] The table below lists the expected

characteristic IR absorption bands for 1-Benzofuran-2-ylmethanol.
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3400 - 3200 Strong, Broad O-H stretch Alcohol (-OH)

3100 - 3000 Medium C-H stretch (sp²) Aromatic C-H

2950 - 2850 Medium C-H stretch (sp³) Aliphatic C-H (-CH₂)

1600 - 1450 Medium-Strong C=C stretch Aromatic Ring

~1250 Strong
C-O stretch

(asymmetric)

Aryl Ether (furan C-O-

C)

1100 - 1000 Strong C-O stretch
Primary Alcohol (-

CH₂OH)

~750 Strong C-H out-of-plane bend
ortho-disubstituted

benzene

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[4] The following data are predicted for 1-Benzofuran-2-ylmethanol.

m/z (Mass-to-Charge
Ratio)

Adduct/Fragment Description

149.05971 [M+H]⁺ Protonated molecular ion

148.05188 [M]⁺ Molecular ion

147.04515 [M-H]⁻ Deprotonated molecular ion

131.04969 [M+H-H₂O]⁺
Loss of water from the

protonated molecule

118.04186 [M-CH₂O]⁺ Loss of formaldehyde

117.03405 [M-CH₂OH]⁺
Loss of the hydroxymethyl

radical
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Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for organic

compounds like 1-Benzofuran-2-ylmethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR

spectrum, typically with proton decoupling to simplify the spectrum to single lines for each

unique carbon atom.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale to the TMS reference.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method): If the sample is a low-melting solid or oil, place a

small drop between two NaCl or KBr plates to create a thin film.

Sample Preparation (Solution): Dissolve the sample in a suitable solvent that has minimal IR

absorption in the regions of interest (e.g., CCl₄ or CHCl₃).

Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically

over the range of 4000 to 400 cm⁻¹. A background spectrum of the salt plates or solvent

should be recorded and subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile solvent such as methanol or acetonitrile.[1]
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Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a

common method for small molecules, which involves bombarding the sample with high-

energy electrons to form a molecular ion and fragment ions.[5] Electrospray ionization (ESI)

is a softer technique often used with LC-MS.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound like 1-Benzofuran-2-ylmethanol using the described spectroscopic techniques.
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Caption: Workflow for structural elucidation using MS, IR, and NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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